

Oral Bioavailability of CI-966 Hydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	CI-966 hydrochloride	
Cat. No.:	B1668964	Get Quote

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This technical guide provides a comprehensive overview of the oral bioavailability of **CI-966 hydrochloride**, a potent and selective inhibitor of the GABA transporter GAT-1. Due to its developmental discontinuation, publicly available data is limited. This document synthesizes the available preclinical pharmacokinetic data, outlines probable experimental methodologies, and presents its mechanism of action.

Core Compound Information

Parameter	Value	Source
IUPAC Name	1-(2-{bis[4- (trifluoromethyl)phenyl]methox y}ethyl)-1,2,5,6-tetrahydro-3- pyridinecarboxylic acid hydrochloride	[1]
Molecular Formula	C23H21F6NO3 · HCI	
Molecular Weight	509.87 g/mol	
Solubility	Soluble to 10 mM in ethanol and to 100 mM in DMSO.	
Mechanism of Action	Selective inhibitor of the GABA transporter GAT-1.	[1]



Quantitative Pharmacokinetic Data

The oral bioavailability and pharmacokinetic parameters of **CI-966 hydrochloride** have been assessed in preclinical animal models. The compound exhibits excellent oral absorption in both rats and dogs.[2]

Table 1: Oral Pharmacokinetic Parameters of CI-966

Species	Dose (Oral)	Tmax (hr)	Absolute Oral Bioavailability (%)	Reference
Rat	5 mg/kg	4.0	100	[2]
Dog	1.39 mg/kg	0.7	100	[2]

Table 2: Elimination Half-Life of CI-966 (Following Intravenous Administration)

Species	Dose (IV)	Elimination t1/2 (hr)	Reference
Rat	5 mg/kg	4.5	[2]
Dog	1.39 mg/kg	1.2	[2]

Table 3: Excretion of [14C]CI-966 Following Oral Administration

Species	Route of Excretion	Percentage of Dose	Reference
Dog	Fecal	89%	[2]
Urinary	2.3%	[2]	
Rat (bile-duct cannulated)	Biliary	75%	[2]
Fecal	12%	[2]	
Urinary	4.1%	[2]	_



Experimental Protocols

Detailed experimental protocols for the pivotal pharmacokinetic studies of CI-966 are not fully available in the public domain. However, based on the published abstracts and standard practices for similar compounds, the following methodologies are likely to have been employed.

Animal Models and Dosing

- Species: Male Wistar rats and beagle dogs were likely used, as is common in preclinical pharmacokinetic studies.[2]
- Housing: Animals would have been housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, and provided with food and water ad libitum, except for fasting periods before oral administration.
- Oral Administration: For oral dosing, **CI-966 hydrochloride** was likely dissolved in a suitable vehicle, such as water or a saline solution, and administered via oral gavage for rats and in a capsule for dogs.[2]
- Intravenous Administration: For intravenous dosing, the compound would have been dissolved in a sterile isotonic solution and administered via a suitable vein (e.g., tail vein in rats, cephalic vein in dogs).[2]

Sample Collection and Analysis

While the specific analytical method for CI-966 is not detailed in the available literature, a high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the standard for quantifying the drug in biological matrices.

Probable Analytical Method: LC-MS/MS

- Sample Preparation:
 - Blood samples would be collected at predetermined time points into tubes containing an anticoagulant (e.g., EDTA).
 - Plasma would be separated by centrifugation.

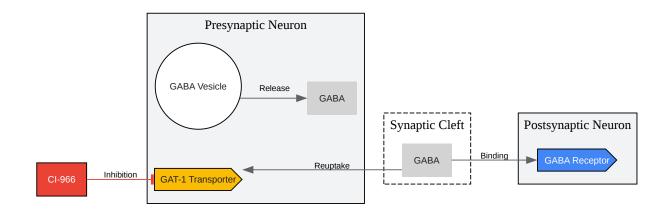


- A protein precipitation step, using a solvent like acetonitrile, would be performed to remove larger proteins.
- The supernatant would be collected, and an internal standard would be added.
- Chromatographic Separation:
 - The prepared sample would be injected into an HPLC system.
 - Separation of CI-966 and the internal standard from endogenous plasma components would be achieved on a reverse-phase column (e.g., C18) using a mobile phase gradient of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., formic acid).
- · Mass Spectrometric Detection:
 - The eluent from the HPLC would be introduced into a tandem mass spectrometer.
 - Quantification would be performed using multiple reaction monitoring (MRM) in positive ion mode, monitoring for specific precursor-to-product ion transitions for both CI-966 and the internal standard.
- Data Analysis:
 - A calibration curve would be generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
 - The concentration of CI-966 in the plasma samples would be determined from this calibration curve.

Visualizations

Mechanism of Action: GAT-1 Inhibition



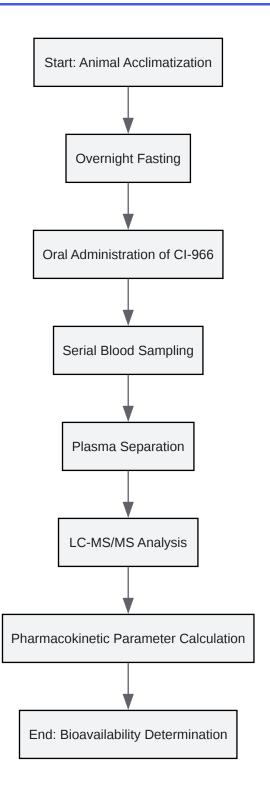


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Caption: Mechanism of action of CI-966 as a GAT-1 inhibitor.

Experimental Workflow: Oral Bioavailability Study





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Caption: Generalized workflow for an oral bioavailability study.



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References

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- 2. Pharmacokinetics, mass balance, and induction potential of a novel GABA uptake inhibitor, CI-966 HCl, in laboratory animals PubMed [pubmed.ncbi.nlm.nih.gov]
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